molecular formula C19H21NO2S B11567166 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzothiazol-2(3H)-one

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B11567166
M. Wt: 327.4 g/mol
InChI Key: HWCZARISJZAUGS-UHFFFAOYSA-N
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Description

3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a complex organic compound that features a benzothiazole core with a tert-butylphenoxyethyl substituent

Preparation Methods

The synthesis of 3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-aminobenzenethiol with 4-tert-butylphenoxyacetyl chloride under basic conditions to form the intermediate benzothiazole derivative. This intermediate is then reacted with ethylene oxide to introduce the ethyl group, resulting in the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE can be compared with other similar compounds, such as:

    4-tert-Butylphenol: A simpler phenolic compound with similar tert-butyl substitution.

    2-(4-tert-Butylphenoxy)ethyl acetate: A related compound with an acetate group instead of the benzothiazole core.

    4-tert-Butylphenoxyacetic acid: Another related compound with a carboxylic acid group.

The uniqueness of 3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE lies in its benzothiazole core, which imparts distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C19H21NO2S/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3

InChI Key

HWCZARISJZAUGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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